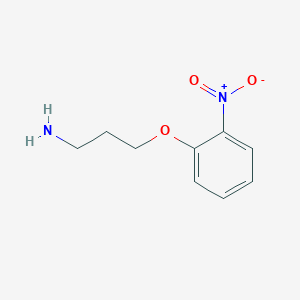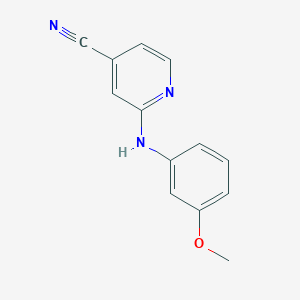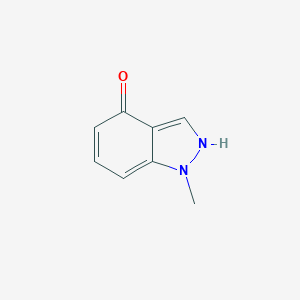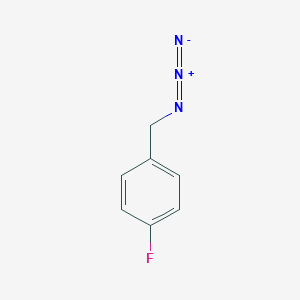
4-(4-Chlorobutyl)pyridine hydrochloride
説明
4-(4-Chlorobutyl)pyridine hydrochloride is a chemical compound with the molecular formula C9H13Cl2N . It is a white crystalline powder and is soluble in water . This compound is widely used in the pharmaceutical industry as an intermediate in the synthesis of drugs and other fine chemicals . It is also a useful intermediate in the synthesis of tirofiban hydrochloride .
Synthesis Analysis
The synthesis of 4-(4-Chlorobutyl)pyridine hydrochloride involves the reaction between 4-Chlorobutyl chloride and pyridine in the presence of a solvent and a catalyst . The reaction is carried out under controlled conditions to yield a pure product .Molecular Structure Analysis
The molecular structure of 4-(4-Chlorobutyl)pyridine hydrochloride is represented by the formula C9H13Cl2N . The average mass of the molecule is 206.112 Da and the monoisotopic mass is 205.042511 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(4-Chlorobutyl)pyridine hydrochloride include its molecular formula (C9H13Cl2N), average mass (206.112 Da), and monoisotopic mass (205.042511 Da) . It is a solid at room temperature . Other specific physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume are not provided in the sources retrieved .科学的研究の応用
Catalyst and Reaction Mechanisms
4-(N,N-Dimethylamino)pyridine hydrochloride has been utilized as a recyclable catalyst for acylation reactions of inert alcohols and phenols under base-free conditions, providing insights into its reaction mechanism. This application underscores its potential in facilitating various organic transformations (Liu, Ma, Liu, & Wang, 2014).
Molecular Structure Studies
Research has demonstrated the synthesis and molecular structure of specific hydrochloride derivatives using 4-(4-Chlorobutyl)pyridine hydrochloride, revealing the structural characteristics and potential for further application in chemical synthesis (Aliev, Atovmyan, Kataev, & Zalesov, 2007).
Optical and Electrochemical Properties
Studies on new derivatives highlight their optical and electrochemical properties, suggesting applications in materials science, particularly in the development of electronic and photonic devices (Andreu, Malfant, Lacroix, & Cassoux, 2000).
Corrosion Inhibition
Pyridine derivatives, including those related to 4-(4-Chlorobutyl)pyridine hydrochloride, have been investigated for their corrosion inhibition properties on mild steel in hydrochloric acid. These findings indicate potential applications in protecting metals from corrosion (Xu, Ji, Zhang, Jin, Yang, & Chen, 2015).
Polymer Synthesis
The chemical has also been used in the synthesis of novel polymers. Aromatic polyesters containing pyridine heterocyclic rings were prepared, demonstrating the utility of 4-(4-Chlorobutyl)pyridine hydrochloride in high-performance materials development (Tamami, Yeganeh, & Kohmareh, 2004).
Antileishmanial Activity
Further research into pyrazolopyridine derivatives, potentially synthesized using 4-(4-Chlorobutyl)pyridine hydrochloride, has shown promising results against Leishmania amazonensis, indicating its relevance in the development of new antileishmanial drugs (de Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004).
Safety And Hazards
4-(4-Chlorobutyl)pyridine hydrochloride is considered hazardous . It has been assigned the signal word “Danger” and is associated with hazard statements H302 (Harmful if swallowed) and H314 (Causes severe skin burns and eye damage) . Precautionary measures include avoiding contact with skin and eyes, and using non-sparking tools to prevent fire caused by electrostatic discharge steam .
特性
IUPAC Name |
4-(4-chlorobutyl)pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClN.ClH/c10-6-2-1-3-9-4-7-11-8-5-9;/h4-5,7-8H,1-3,6H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIPSBYICMDRGKQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCCl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599703 | |
| Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobutyl)pyridine hydrochloride | |
CAS RN |
149463-65-0 | |
| Record name | 4-(4-Chlorobutyl)pyridine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60599703 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(4- pyrindyl) butyl chloride hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

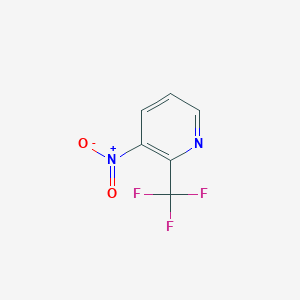
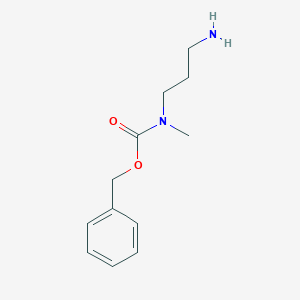
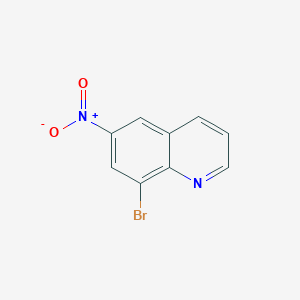
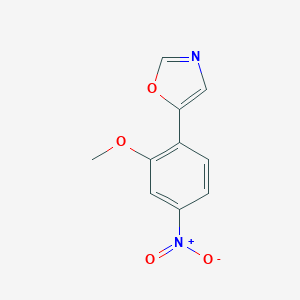
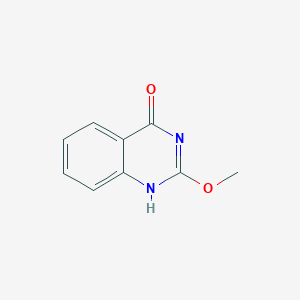
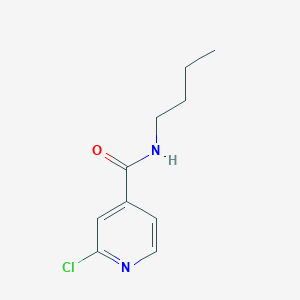
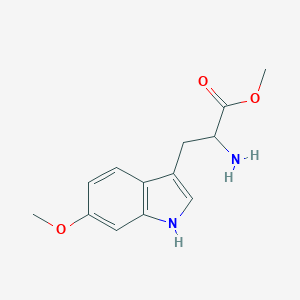
![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B186692.png)
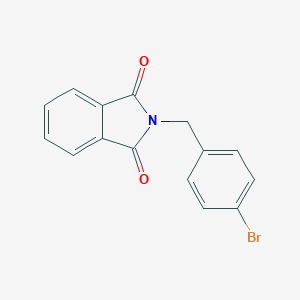
![2-(2-Chlorobenzo[d]thiazol-6-yl)acetic acid](/img/structure/B186699.png)
